molecular formula C14H12N4O7S B13721971 [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate

[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate

Cat. No.: B13721971
M. Wt: 380.33 g/mol
InChI Key: NQRFITFSOWGXFB-UHFFFAOYSA-N
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Description

[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a sulfanyl group attached to a hydroxyphenyl ring, an imidamide group, and a dinitrobenzoate moiety. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The hydroxyphenyl sulfanyl group can be synthesized through the reaction of 4-hydroxyphenyl thiol with an appropriate alkylating agent. The methanimidamide group is introduced via the reaction of an amine with a formamide derivative. Finally, the dinitrobenzoate moiety is attached through esterification with 3,5-dinitrobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with specific molecular targets. The compound’s sulfanyl and nitro groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with similar compounds such as:

    [(4-Cyanophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a cyano group instead of a hydroxy group.

    [(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of a fluorine atom instead of a hydroxy group.

    [(3,4-Dihydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate: Differing by the presence of an additional hydroxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H12N4O7S

Molecular Weight

380.33 g/mol

IUPAC Name

3,5-dinitrobenzoic acid;(4-hydroxyphenyl) carbamimidothioate

InChI

InChI=1S/C7H4N2O6.C7H8N2OS/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;8-7(9)11-6-3-1-5(10)2-4-6/h1-3H,(H,10,11);1-4,10H,(H3,8,9)

InChI Key

NQRFITFSOWGXFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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